Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate

PRMT3 Allosteric inhibitor Protein arginine methyltransferase

Researchers developing allosteric PRMT3 inhibitors need fragment-like scaffolds with validated but moderate target affinity (EC50 ~1,300 nM) to establish SAR trends. Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate occupies the optimal potency window-potent leads (IC50 ~10 nM) obscure subtle improvements, while this fragment enables clear SAR discrimination. • Position-3 carboxamide avoids epimerization issues common to proline-derived 2-carboxamide esters, ensuring long-term library stability. • Dual methyl ester/pyrrolidine NH architecture enables sequential C-terminus and ring elaboration without intermediate protection, reducing synthetic steps by 15-30%. • Supplied as free base (98%) or HCl salt (95%) with room-temperature shipping for global delivery.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
Cat. No. B12308721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(pyrrolidin-3-yl)formamido]propanoate
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCOC(=O)CCNC(=O)C1CCNC1
InChIInChI=1S/C9H16N2O3/c1-14-8(12)3-5-11-9(13)7-2-4-10-6-7/h7,10H,2-6H2,1H3,(H,11,13)
InChIKeyZHZKWQQINYOTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate – Overview


Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate (CAS 1340463-09-3; hydrochloride salt CAS 1590717-51-3), also named β-Alanine, N-(3-pyrrolidinylcarbonyl)-, methyl ester, is a bifunctional pyrrolidine‑3‑carboxamide derivative that presents both a secondary amine (pyrrolidine N‑H) and a methyl ester terminus bridged by a formamide linkage [1]. The compound is commercially supplied as a free base or hydrochloride salt with a typical purity of 95–98% and a molecular formula of C₉H₁₆N₂O₃ (MW 200.23 g/mol) [1]. It is predominantly employed as a protected amino acid ester intermediate in the synthesis of peptidomimetics, deubiquitinase inhibitors, and allosteric PRMT3 ligand series [2].

Orthogonal dual-functional intermediate: methyl ester plus pyrrolidine NH for sequential deprotection.
Suitable for fragment-based PRMT3 screening; reported low-affinity binder provides a reference point.
Compatible with Fmoc-SPPS and solution-phase amidation; supports peptidomimetic library construction.

Why Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate Is Irreplaceable


Superficially analogous pyrrolidine‑carboxamide esters (e.g., proline‑derived pyrrolidine‑2‑carboxamide esters, piperidine‑3‑carboxamide esters, or the corresponding free carboxylic acid) are not interchangeable with methyl 3-[(pyrrolidin-3-yl)formamido]propanoate. The position of the carboxamide on the pyrrolidine ring (3‑ vs. 2‑ or 1‑position) alters both the pKa of the ring nitrogen and the conformational preferences of the scaffold, which directly governs target engagement in allosteric pockets such as PRMT3 [1]. The methyl ester versus the free acid determines logD, cell permeability, and susceptibility to metabolic hydrolysis, while the hydrochloride salt form improves aqueous solubility for biochemical assay preparation relative to the free base . The quantitative evidence below demonstrates that even close structural neighbors exhibit measurably divergent potency, physicochemical properties, and synthetic utility, making informed procurement decisions essential.

Regioisomeric Scaffold Mismatch
Pyrrolidine-3-carboxamide versus 2‑carboxamide shifts ring pKa and scaffold conformation; target engagement in allosteric pockets may not transfer.
Ester vs Acid Physicochemical Divergence
Methyl ester increases lipophilicity and lowers hydrogen‑bond donors relative to the free acid; cell permeability and metabolic susceptibility can differ substantially.
Salt Form Solubility Shift
Hydrochloride salt improves aqueous solubility for biochemical assay preparation compared with the free base; buffer compatibility may require verification.

Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate: Comparative Evidence


Allosteric PRMT3 Binding Affinity vs. Benchmark

Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate (free base form) binds to the human PRMT3 methyltransferase domain with an EC₅₀ of 1,300 nM in a protein stabilization assay using HEK293‑expressed ePL‑tagged PRMT3 (residues 211–531) [1]. This value is approximately 130‑fold weaker than the allosteric PRMT3 inhibitor compound 4 (IC₅₀ ~10 nM) reported in the same target family [2]. The quantitative gap establishes this compound as a low‑potency fragment, making it directly suitable as a negative control or as a starting core for structure‑based optimization, whereas compound 4 is a potent tool compound unsuitable for these purposes [1][2].

PRMT3 Binding Affinity
Cross-study comparable
EC₅₀ 1,300 nM (this compound) vs IC₅₀ ~10 nM (Compound 4) — ~130‑fold lower potency
Supports fragment‑level starting point or negative control use.
Assay: ePL‑tagged human PRMT3 stabilization in HEK293.
PRMT3 Allosteric inhibitor Protein arginine methyltransferase

Physicochemical Properties vs. Free Acid

The methyl ester derivative exhibits a predicted density of 1.126 ± 0.06 g/cm³ and a boiling point of 400.3 ± 45.0 °C [1]. In contrast, the corresponding free acid (3-[(pyrrolidin-3-yl)formamido]propanoic acid, CAS 1310111-89-7) possesses a lower molecular weight (186.21 vs. 200.23 g/mol) and higher hydrogen‑bond donor count (3 vs. 2), which collectively reduce its lipophilicity and passive membrane permeability relative to the ester . Although measured logD values are not publicly available for this pair, the ester is expected to increase logD by 1–2 log units over the carboxylic acid based on standard fragment contributions, a difference that can dictate cell‑based assay suitability [2].

Physicochemical Profile
Class-level inference
Predicted density 1.126 g/cm³; ΔMW +14 Da, ΔHBD +1; estimated ΔlogD +1–2 vs free acid
Higher lipophilicity may support cell permeability studies.
Predicted values; logD estimate based on fragment contributions.
Physicochemical properties Lipophilicity Permeability

Orthogonal Bifunctional Protection Advantage

The compound simultaneously displays a methyl ester (saponifiable) and a pyrrolidine secondary amine (Boc‑protectable or directly alkylatable) . Mono‑functional analogs such as methyl 3-aminopropanoate (β‑alanine methyl ester) lack the pyrrolidine‑carboxamide scaffold, while pyrrolidine‑3‑carboxamide itself lacks the ester handle for C‑terminal extension [1]. This dual orthogonal reactivity permits sequential deprotection and coupling steps with >90% yield recovery in typical Fmoc‑SPPS or solution‑phase amidation protocols, whereas mono‑protected alternatives require additional protection/deprotection cycles that reduce overall yield by 15–30% per step [2].

Orthogonal Reactivity
Class-level inference
Two orthogonally addressable groups (methyl ester + pyrrolidine NH) vs one in mono‑functional analogs; estimated yield improvement 15–30% per step
Reduces synthetic step count and may improve overall yield.
Typical in Fmoc‑SPPS or solution‑phase amidation.
Orthogonal protection Peptidomimetic Synthetic intermediate

Commercial Purity Grades for Fragment Libraries

Reputable suppliers list the free base at 98% purity and the hydrochloride salt at 95% purity, as verified by LC‑MS or ¹H NMR . In contrast, the closest proline‑derived analog (methyl 3-[(pyrrolidin-2-yl)formamido]propanoate) is offered at lower typical purities of 90–95% due to epimerization risk during synthesis . The 3‑position carboxamide avoids the α‑epimerization issue inherent to 2‑carboxamide proline esters, resulting in higher and more consistent batch‑to‑batch purity that meets the ≥95% threshold required for fragment‑based screening collections.

Commercial Purity
Data to verify
Free base 98%, HCl salt 95% (LC‑MS/¹H NMR) vs proline‑2‑carboxamide analog 90–95%
Reported higher purity may support fragment screening QC requirements.
Supplier COA; verify batch purity upon receipt.
Purity specification Quality control Fragment library

Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate: Key Application Scenarios


Fragment-Based PRMT3 Inhibitor: Low-Potency Reference

Researchers designing allosteric PRMT3 inhibitors need a fragment that binds with sufficient but low affinity (EC₅₀ 1,300 nM) to serve as a reference point for SPR or thermal shift assays [1]. Compound 4 (IC₅₀ ~10 nM) is too potent to distinguish subtle SAR improvements, whereas methyl 3-[(pyrrolidin-3-yl)formamido]propanoate occupies the optimal potency window for fragment evolution [2].

Orthogonally Protected Peptidomimetic Library Synthesis

Medicinal chemistry teams building peptidomimetic libraries prefer the dual methyl ester/pyrrolidine NH architecture to sequentially elaborate the C‑terminus and the pyrrolidine ring without intermediate protection steps [1]. This reduces synthetic step count and improves overall yield by an estimated 15–30% per step relative to mono‑protected building blocks [2].

Permeable Ester Prodrug for Cell-Based Assays

When intracellular target engagement assays require passive diffusion, the methyl ester form (predicted logD ~+1–2 units higher than the free acid) is the preferred choice [1]. The corresponding carboxylic acid is often impermeant at physiological pH, making the ester mandatory for cell‑based phenotypic screening [2].

Quality-Controlled Fragment Library for SPR Screening

Core fragment screening facilities that demand ≥95% purity for SPR immobilization protocols can source the 98% pure free base or 95% pure HCl salt of methyl 3-[(pyrrolidin-3-yl)formamido]propanoate [1]. The position‑3 carboxamide avoids epimerization issues that plague proline‑derived 2‑carboxamide esters, ensuring long‑term library stability [2].

Application
Selection Property
Validation Focus
Fragment-Based PRMT3 Screening Reference
Low-affinity binding context for fragment evolution
Biophysical binding assay validation
Peptidomimetic Library Synthesis
Dual orthogonal reactive handles (methyl ester / pyrrolidine NH)
Sequential deprotection and coupling efficiency
Cell-Based Permeability Research
Higher predicted lipophilicity (ester form)
Passive membrane permeability validation
Fragment Library Sourcing
Reported high-purity specification
Batch-to-batch purity consistency and epimerization control
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